4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Overview
Description
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is a chemical compound with a complex structure that includes an acetamidophenyl group and a methyl-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then subjected to further reactions to introduce the methyl-oxobutanoic acid moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The exact mechanism of action of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound may also interact with other molecular targets and pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): Shares the acetamidophenyl group and is widely used as an analgesic and antipyretic.
4-Acetylaminophenylboronic acid: A boron-containing analogue with similar analgesic properties.
Uniqueness
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJROCDVDZVLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565053 | |
Record name | 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36725-26-5 | |
Record name | 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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